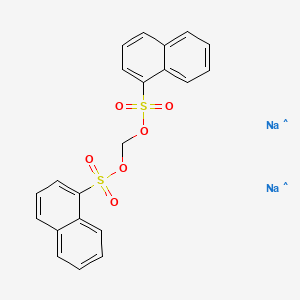

Disodium methylenebisnaphthalenesulfonate

Overview

Description

Disodium methylenebisnaphthalenesulfonate is an organic compound that belongs to the group of bisnaphthyl-sulfones . It is a white solid with a melting point of 236°C . This compound is used as a reagent in organic synthesis and as a building block for other compounds . It is also used as a dispersing agent in the dye industry .

Synthesis Analysis

Disodium methylenebisnaphthalenesulfonate is used as a reagent in organic synthesis . It has been shown to be useful in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives, which are important building blocks for pharmaceuticals . It can also be used as a scaffold for complex compounds with new or unknown structures .Chemical Reactions Analysis

While specific chemical reactions involving Disodium methylenebisnaphthalenesulfonate are not mentioned in the search results, it is known to be used as a reagent in organic synthesis .Physical And Chemical Properties Analysis

Disodium methylenebisnaphthalenesulfonate is a white solid with a melting point of 236°C . Its molecular formula is C21H14Na2O6S2 and its molecular weight is 474.45800 g/mol .Scientific Research Applications

1. Role in Biological Implications of Methylarsenicals

Disodium methylenebisnaphthalenesulfonate has been linked to the biological implications of methylarsenicals. Thiols in neutral solution easily reduce methylarsenicals like dimethylarsinic acid and disodium methylarsonate, leading to organosulfur derivatives of arsenic(III), which could be significant in the biological methylation of arsenic (Cullen, McBride, & Reglinski, 1984).

2. Synthesis and Catalysis

A practical synthesis of TPPDS (disodium P-phenyl-3,3′-phosphinediyl-bis(benzenesulfonate)) from triphenylphosphine, which includes disodium methylenebisnaphthalenesulfonate, is vital in creating a water-soluble phosphine, suggesting applications in biphasic catalysis (Thorpe et al., 2000).

3. Electron-Transport in Photoreduction

Disodium methylenebisnaphthalenesulfonate plays a role in the photoinduced reduction processes. Studies have shown rapid electron-transport across vesicle walls, involving this compound, indicating potential applications in photochemistry and energy transfer systems (Matsuo et al., 1980).

4. Nanocrystalline Films and Optoelectronic Devices

Nanocrystalline disodium methylenebisnaphthalenesulfonate films exhibit properties promising for optoelectronic device applications. The films produced photocurrent when exposed to light, indicating their usefulness in optical sensing performance (Hassan et al., 2018).

5. Gravimetric Determination of Zirconium

A derivative of disodium methylenebisnaphthalenesulfonate has been proposed for the gravimetric determination of zirconium. The precipitate formed can be weighed directly, showing its analytical application in chemical analysis (Popa et al., 1966).

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Disodium methylenebisnaphthalenesulfonate is primarily used as a reagent in organic synthesis . It serves as a building block for other compounds, particularly in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives . These derivatives are important building blocks for pharmaceuticals .

Mode of Action

It is known to participate in organic synthesis reactions, contributing its structure to the formation of more complex compounds .

Biochemical Pathways

It is known to be useful in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives , which can be involved in various biochemical reactions depending on their specific structures and functional groups.

Result of Action

As a reagent in organic synthesis, the primary result of Disodium methylenebisnaphthalenesulfonate’s action is the formation of new compounds. It has been shown to be useful in the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole derivatives , which can have various molecular and cellular effects depending on their specific structures and functional groups.

properties

InChI |

InChI=1S/C21H16O6S2.2Na/c22-28(23,20-13-5-9-16-7-1-3-11-18(16)20)26-15-27-29(24,25)21-14-6-10-17-8-2-4-12-19(17)21;;/h1-14H,15H2;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZWIGRPBKTNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OCOS(=O)(=O)C3=CC=CC4=CC=CC=C43.[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium methylenebisnaphthalenesulfonate | |

CAS RN |

26545-58-4 | |

| Record name | Naphthalenesulfonic acid, methylenebis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium methylenebisnaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)

![1-[1-(tert-butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1489870.png)